molecular formula C11H13NO B1581603 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 73644-95-8

3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Numéro de catalogue B1581603
Numéro CAS: 73644-95-8
Poids moléculaire: 175.23 g/mol
Clé InChI: NAUWUGHLFUVNQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, also known as 3-methyl-4,5-dihydro-1H-benzodiazepine-2(3H)-one, is a heterocyclic compound with a central benzodiazepine ring. It is a structural analog of benzodiazepines, which are commonly used as anxiolytics, sedatives, and hypnotics. 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one has been studied for its potential applications in medical and scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.

Applications De Recherche Scientifique

1. Molecular Structure and Hydrogen-Bonded Assembly

  • Research on benzazepine derivatives has shown that molecules like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be linked into various dimensional structures through hydrogen bonds. This property is significant in the study of molecular assemblies and crystal engineering (Guerrero et al., 2014).

2. Synthesis and Crystallography

  • The compound has been synthesized through various reactions, demonstrating its versatility in chemical synthesis. X-ray crystallography has been used to determine configurations and structures of similar compounds, aiding in the understanding of their physical and chemical properties (Ihnatenko et al., 2021).

3. Antimicrobial and Analgesic Activity

  • Novel series of compounds related to 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one have shown significant antimicrobial and analgesic activities. This suggests potential applications in developing new drugs for treating infections and pain (Rajanarendar et al., 2013).

4. X-ray Diffraction Data

  • X-ray diffraction data of compounds related to 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one provide insights into their crystalline structures. This information is crucial for understanding their chemical behavior and potential applications (Macías et al., 2011).

5. Synthesis and Cytotoxicity

  • Synthesis of related compounds and their evaluation for cytotoxic properties has been explored. This is essential in the field of medicinal chemistry, particularly in the development of anticancer drugs (Yempala et al., 2020).

6. Mass Spectral Analysis

  • Mass spectral analysis of azepine derivatives has provided detailed insights into their fragmentation patterns under electronic ionization. This knowledge is vital for analytical chemistry and compound identification (Klyba et al., 2009).

7. Asymmetric Synthesis

  • Research has developed methods for the asymmetric synthesis of related compounds, providing access to optically active derivatives. This is significant in the field of stereochemistry and the synthesis of chiral drugs (Shen et al., 2016).

Propriétés

IUPAC Name

3-methyl-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-7-6-9-4-2-3-5-10(9)8-11(12)13/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUWUGHLFUVNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357362
Record name 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

CAS RN

73644-95-8
Record name 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 140° C., 2-chloro-N-methyl-N-phenethyl-acetamide (20 g, 94 mmol) and aluminum trichloride (18.9 g, 142 mmol, 1.5 eq.) were heated for 8 hours. The mixture was allowed to cool to ambient temperature and poured over ice. The mixture was extracted with dichlomethane (3×200 mL) and dried with sodium sulfate. The solvent was evaporated to give 3-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one (18.2 g, 100%): 1H NMR (300 MHz, CDCl3) δ 7.1 (m, 4H), 3.92 (s, 2H), 3.71 (t, 2H), 3.15 (t, 2H), 3.03 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a slurry of sodium hydride (1.1 eq) in 15 mL of dry DMF was added 2,3,4,5-tetrahydro-1H-3-benzazepin-2-one (0.0042 moles) as a solution in 10 mL of DMF. Methyl iodide (about 2 eq.) was then added. When complete by TLC, the reaction mixture was poured over ice and extracted into ethyl acetate. The organic layer was washed with water, followed by brine. The organic layer was then dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by HPLC (LC 2000), eluting with an ethyl acetate/hexane system to give 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0042 mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 4
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 6
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Citations

For This Compound
5
Citations
N Prajapati, R Giridhar, A Sinha, AM Kanhed… - Molecular …, 2015 - Springer
The benzazepine ring system has offered interesting CNS-active medicinal agents. Taking this privileged structure as the basic scaffold, $$\hbox {C}_{1}$$ C 1 and/or $$\hbox {N}_{3}$…
Number of citations: 2 link.springer.com
J Machhi, N Prajapati, A Tripathi, ZS Parikh… - Molecular …, 2017 - Springer
Excitotoxicty, a key pathogenic event is characteristic of the onset and development of neurodegeneration. The glutamatergic neurotransmission mediated through different glutamate …
Number of citations: 4 link.springer.com
NK Prajapati - 2017 - search.proquest.com
Human central nervous system (CNS) is the most complex system in the body. A CNS disorder can affect either spinal cord (myelopathy) or brain (encephalopathy), both of which are …
Number of citations: 0 search.proquest.com
V Peshkov - 2013 - lirias.kuleuven.be
Normal 0 false false false MicrosoftInternetExplorer4/* Style Definitions*/table. MsoNormalTable {mso-style-name:" Обычная таблица"; mso-tstyle-rowband-size: 0; mso-tstyle-colband-…
Number of citations: 0 lirias.kuleuven.be
P Yi, C Hadden, P Kulanthaivel, N Calvert… - Drug metabolism and …, 2010 - ASPET
Semagacestat is a functional γ-secretase inhibitor that has been shown to reduce the rate of formation of amyloid-β in vitro and in vivo. This study was conducted to characterize the …
Number of citations: 24 dmd.aspetjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.